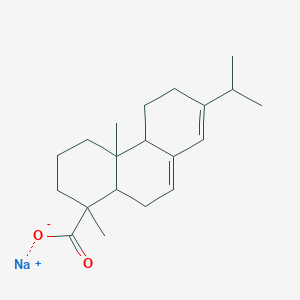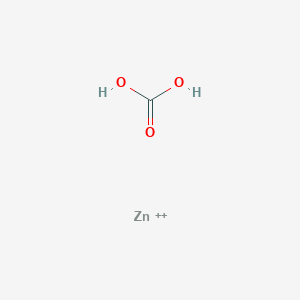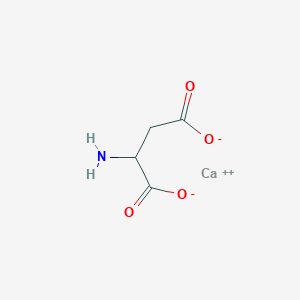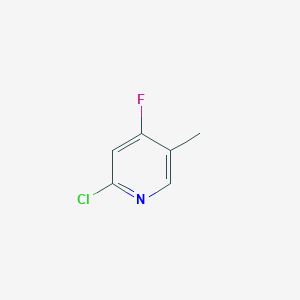
Abietinsäure-Natriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Abietic Acid Sodium Salt is a useful research compound. Its molecular formula is C20H29NaO2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Abietic Acid Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Abietic Acid Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Wirkung
Abietinsäure-Natriumsalz, auch bekannt als Natrium-Abietat, hat eine vielversprechende antibakterielle Wirkung gezeigt . Es erwies sich als wirksam gegen Bakterienstämme wie S. aureus, E. coli, L. monocytogenes und S. enterica Typhimurium sowie gegen den Hefepilz C. albicans . Der Agardiffusionstest zeigte ein hohes Hemmpotenzial gegen S. enterica im Vergleich zum Standard-Antibiotikum Tetracyclin . Der MIC-Test zeigte vielversprechende Ergebnisse bei der Hemmung von E. coli, L. monocytogenes und C. albicans .
Grüne Synthese
Die Syntheseroute von Natrium-Abietat ist kostengünstig und besteht aus nur zwei Reaktionsschritten bei milden Temperaturen ohne toxische organische Lösungsmittel . Dies macht es umweltfreundlich und einfach im industriellen Maßstab durchzuführen . Die Abietinsäure, die im Harz von Pinus elliotti var. elliotti vorkommt, wurde durch Salifizierung zu einem Natriumsalz umgewandelt .
Charakterisierung und Analyse
This compound (Na-C20H29O2) wurde durch Massenspektrometrie, Infrarotspektroskopie, Elementaranalyse, Röntgenbeugung, Rasterelektronenmikroskopie und energiedispersive Spektroskopie charakterisiert . Dies liefert ein umfassendes Verständnis seiner Struktur und Eigenschaften.
Natriumsalz-Ablagerungen
This compound wurde im Kontext von Natriumsalz-Ablagerungen untersucht . Dies beinhaltet die Bildung von Ablagerungen oder Belägen auf Oberflächen, die mit Wasser in Kontakt kommen, was in verschiedenen industriellen Prozessen ein bedeutendes Problem darstellen kann
Wirkmechanismus
Target of Action
Abietic Acid Sodium Salt, a sodium salt of abietic acid, primarily targets (Na+ + K+)- and (H+ + K+)-ATPases , which are typical membrane-bound enzymes . It also interacts with the PI3K/AKT pathway, causing a gradual decrease in PI3K protein levels and significantly inhibiting Akt activation .
Mode of Action
Abietic Acid Sodium Salt inhibits both (Na+ + K+)- and (H+ + K+)-ATPases at a concentration as low as 25 µg/mL . This inhibition is non-specific, suggesting that the compound primarily induces disorganization of the cell membrane constitution . It also significantly inhibits Akt activation in a dose-dependent manner .
Biochemical Pathways
Abietic Acid Sodium Salt affects several molecular pathways. It has been reported to have anticancer activities through different molecular mechanisms including NF-kB, PI3K/AKT, cell cycle arrest at G0/G1 phase, mitochondrial dependent pathway, extrinsic apoptosis pathway, AMPK pathway, and ferroptosis pathways .
Pharmacokinetics
It is known that the compound is a very weak acid and is insoluble in water but soluble in ethanol, methanol, acetone, carbon disulfide, diluted aqueous sodium hydroxide solution, and chloroform . It is also very readily soluble in ether and benzene .
Result of Action
The molecular and cellular effects of Abietic Acid Sodium Salt’s action include a decrease in PI3K protein levels and significant inhibition of Akt activation . It also inhibits gastric acid secretion caused by (H+ +K+)-ATPase . In terms of its anticancer activities, it has been reported to cause cell cycle arrest at the G0/G1 phase .
Action Environment
Abietic Acid Sodium Salt is stable under normal conditions but undergoes slight oxidation even at room temperature due to atmospheric oxygen, light, and autoxidation . It is also in an equilibrium state with levopimaric acid, neoabietic acid, and palustric acid, which shifts to the side of abietic acid from 100°C . From 250°C, it undergoes irreversible conversion to mostly dehydro-, but also dihydro- and tetrahydroabietic acid . Therefore, environmental factors such as temperature, light, and oxygen levels can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Zukünftige Richtungen
The catalytic reduction of carboxylic acid derivatives, including Abietic Acid Sodium Salt, has witnessed a rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The low-cost synthesis methods and promising antimicrobial action of Abietic Acid Sodium Salt highlight its potential as an effective antimicrobial drug .
Biochemische Analyse
Biochemical Properties
Abietic Acid Sodium Salt interacts with various biomolecules, enzymes, and proteins in biochemical reactions
Cellular Effects
Abietic Acid Sodium Salt has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Abietic Acid Sodium Salt involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact nature of these interactions and their effects at the molecular level are still being studied.
Temporal Effects in Laboratory Settings
The effects of Abietic Acid Sodium Salt change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of Abietic Acid Sodium Salt vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
Abietic Acid Sodium Salt is involved in various metabolic pathways . It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specifics of these interactions and effects are still being researched.
Transport and Distribution
It is believed to interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Abietic Acid Sodium Salt involves the saponification of abietic acid with sodium hydroxide.", "Starting Materials": [ "Abietic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve abietic acid in water", "Add sodium hydroxide to the solution", "Heat the mixture to 60-70°C and stir for several hours until the abietic acid is completely saponified", "Cool the mixture and acidify with hydrochloric acid to form the sodium salt of abietic acid", "Filter the product and wash with water", "Dry the product under vacuum to obtain Abietic Acid Sodium Salt" ] } | |
CAS-Nummer |
14351-66-7 |
Molekularformel |
C20H29NaO2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
sodium;(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H30O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;+1/p-1/t16-,17+,19+,20+;/m0./s1 |
InChI-Schlüssel |
ITCAUAYQCALGGV-XTICBAGASA-M |
Isomerische SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.[Na+] |
SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Na+] |
Kanonische SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Na+] |
| 14351-66-7 | |
Verwandte CAS-Nummern |
514-10-3 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The abstract mentions abietic acid sodium salt as one component of a novel high-plasticity molding sand. What properties of abietic acid sodium salt make it suitable for this application?
A1: While the abstract itself doesn't delve into the specific mechanisms of abietic acid sodium salt within the molding sand mixture, we can infer some potential benefits based on its known properties:
- Adhesive Properties: Abietic acid sodium salt, as a rosin derivative, possesses inherent adhesive characteristics. These adhesive properties likely contribute to the "high wet adhesiveness" mentioned in the abstract []. It could act as a binder, enhancing the cohesion between the various components of the molding sand.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)











